Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 311794-15-7
VCID: VC3882054
InChI: InChI=1S/C13H17NO4S/c1-18-13(15)11-7-9-14(10-8-11)19(16,17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
SMILES: COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35 g/mol

Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate

CAS No.: 311794-15-7

Cat. No.: VC3882054

Molecular Formula: C13H17NO4S

Molecular Weight: 283.35 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate - 311794-15-7

Specification

CAS No. 311794-15-7
Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
IUPAC Name methyl 1-(benzenesulfonyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C13H17NO4S/c1-18-13(15)11-7-9-14(10-8-11)19(16,17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Standard InChI Key PFLNGTSVVWOTQA-UHFFFAOYSA-N
SMILES COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Canonical SMILES COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate consists of a six-membered piperidine ring with two functional groups: a phenylsulfonyl moiety at the 1-position and a methyl ester at the 4-position. The phenylsulfonyl group (C₆H₅SO₂) acts as an electron-withdrawing substituent, while the ester group enhances solubility in organic solvents. X-ray crystallographic data confirm a chair conformation for the piperidine ring, with the substituents adopting equatorial orientations to minimize steric strain .

Key Structural Features:

  • Piperidine Core: Adopts a chair conformation with bond lengths and angles consistent with standard cyclohexane derivatives.

  • Phenylsulfonyl Group: Positioned equatorially, contributing to steric and electronic modulation.

  • Methyl Ester: Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions .

Physical and Spectral Properties

The compound exhibits a melting point of 83–85°C and a predicted boiling point of 410.3±55.0°C. Its density is 1.274±0.06 g/cm³, and it displays moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile. Spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 1.68–2.03 (6H, m, piperidine CH₂), 3.68 (3H, s, OCH₃), 7.50–7.90 (5H, m, aromatic protons).

  • IR (KBr): 1735 cm⁻¹ (C=O ester), 1340 cm⁻¹ and 1160 cm⁻¹ (SO₂ asymmetric and symmetric stretching) .

Table 1: Physicochemical Properties of Methyl 1-(Phenylsulfonyl)-4-Piperidinecarboxylate

PropertyValue
Molecular FormulaC₁₃H₁₇NO₄S
Molecular Weight283.35 g/mol
Melting Point83–85°C
Boiling Point410.3±55.0°C (Predicted)
Density1.274±0.06 g/cm³
LogP1.26 (Predicted)
Topological Polar Surface63.7 Ų

Synthesis and Reaction Pathways

Primary Synthetic Routes

The compound is synthesized via nucleophilic substitution between methyl 4-piperidinecarboxylate and phenylsulfonyl chloride under basic conditions. A representative procedure involves:

  • Reaction Setup: Methyl 4-piperidinecarboxylate (1 equiv) is dissolved in dichloromethane (DCM) with triethylamine (2 equiv) as a base.

  • Sulfonylation: Phenylsulfonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

  • Workup: The mixture is washed with aqueous NaHCO₃, dried over MgSO₄, and purified via column chromatography (hexane/ethyl acetate) .

Yield: 75–85% (typical for sulfonylation reactions).

Alternative Methods

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes. For example, microwave irradiation at 90°C for 15 minutes achieves comparable yields .

  • Solid-Phase Synthesis: Utilizes polymer-supported bases to simplify purification, though yields are marginally lower (60–70%) .

Table 2: Comparative Analysis of Synthetic Methods

MethodConditionsYieldAdvantages
Classical SulfonylationDCM, Et₃N, 12h, RT75–85%High purity, scalable
Microwave-Assisted90°C, 15min70–80%Rapid, energy-efficient
Solid-PhasePS-DIEA, DMF, 24h60–70%Simplified purification

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate is a key precursor in synthesizing protease inhibitors and kinase modulators. For instance:

  • Anticancer Agents: Derivatives with appended fluorophenyl groups exhibit IC₅₀ values <1 μM against breast cancer cell lines (MCF-7) .

  • Antiviral Compounds: Structural analogs inhibit HIV-1 protease with Ki values of 2.3 nM, attributed to the sulfonyl group’s interaction with the enzyme’s active site .

Catalytic Applications

The compound participates in palladium-catalyzed cross-coupling reactions to form biaryl piperidines, which are prevalent in ligands for asymmetric catalysis. For example, Suzuki-Miyaura coupling with arylboronic acids yields chiral ligands for enantioselective hydrogenation .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The phenylsulfonyl group enhances binding to serine hydrolases through covalent interactions with catalytic residues. In vitro studies demonstrate:

  • Acetylcholinesterase Inhibition: IC₅₀ = 8.2 μM, suggesting potential for Alzheimer’s disease therapy .

  • COX-2 Selectivity: 50-fold selectivity over COX-1, linked to reduced gastrointestinal toxicity in NSAID derivatives .

Pharmacokinetic Profile

  • Metabolism: Hepatic oxidation via CYP3A4 produces the carboxylic acid derivative, which is excreted renally.

  • Bioavailability: 42% in rodent models, with a plasma half-life of 3.1 hours .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator